An In-depth Technical Guide to Biphenyltetracarboxylic Dianhydrides (BPDA)
An In-depth Technical Guide to Biphenyltetracarboxylic Dianhydrides (BPDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, properties, and synthesis of Biphenyltetracarboxylic Dianhydrides (BPDA). While primarily utilized in materials science, this document furnishes the detailed technical information requisite for a thorough understanding of this class of molecules.
Disclaimer: The user-specified "BPDA2" is not a recognized chemical nomenclature. This guide focuses on the two primary isomers of BPDA: the symmetric (s-BPDA) and asymmetric (a-BPDA) forms. Current scientific literature does not indicate a direct application of BPDA in drug development or defined roles in biological signaling pathways. The primary application of these compounds is in the synthesis of high-performance polyimides.
Chemical Structure and Properties
Biphenyltetracarboxylic dianhydride (BPDA) is an aromatic compound with the chemical formula C₁₆H₆O₆.[1][2][3] It exists as two main isomers, which are distinguished by the substitution pattern of the anhydride groups on the biphenyl backbone.
-
s-BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride): This is the symmetric isomer and is the most commonly used form of BPDA.[4]
-
a-BPDA (2,3,3',4'-Biphenyltetracarboxylic dianhydride): This is the asymmetric isomer.[5]
The chemical structures of these isomers are presented below:
s-BPDA Structure:
a-BPDA Structure:
The key physicochemical properties of s-BPDA and a-BPDA are summarized in the table below for easy comparison.
| Property | s-BPDA (3,3',4,4'-) | a-BPDA (2,3,3',4'-) |
| CAS Number | 2420-87-3[6] | 36978-41-3[5] |
| Molecular Formula | C₁₆H₆O₆[1][2][3][6] | C₁₆H₆O₆[5] |
| Molecular Weight | 294.22 g/mol [3][6] | 294.22 g/mol [5] |
| Appearance | White to light yellow powder[7] | White to almost white powder to crystal[8] |
| Melting Point | 299-305 °C[3][5][9][10] | 199 °C[8] |
| Boiling Point | 614.9 ± 48.0 °C (Predicted)[9][10] | 609.3 ± 48.0 °C (Predicted)[8] |
| Solubility | Soluble in most organic solvents; insoluble in water.[4] Almost transparent in hot DMF.[9][10] | |
| Density | 1.625 ± 0.06 g/cm³ (Predicted)[9][10] | 1.625 ± 0.06 g/cm³ (Predicted)[8] |
Experimental Protocols
Detailed methodologies for the synthesis of BPDA isomers and their subsequent polymerization are crucial for their application.
Synthesis of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA)
This protocol describes a high-yield, environmentally friendly method for synthesizing s-BPDA.[1]
Materials:
-
4-chlorophthalic anhydride
-
Sodium hydroxide (NaOH)
-
Distilled water
-
10 wt% Palladium on carbon (Pd/C) catalyst
-
Composite reducing agent (e.g., β-cyclodextrin/serine/xylitol)
-
Nitrogen gas (N₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized cold water
Procedure:
-
To a four-neck flask equipped with a thermometer, stirrer, gas inlet, and reflux condenser, add 400.0 g of distilled water and 27 g of sodium hydroxide. Stir until the NaOH is dissolved.
-
Add 50 g of 4-chlorophthalic anhydride to the solution and stir at room temperature for 1 hour.
-
Add 0.3 g of 10 wt% Pd/C catalyst and 20 g of the composite reducing agent.
-
Bubble nitrogen gas through the mixture for 30 minutes.
-
Heat the reaction mixture to 95 °C under a nitrogen atmosphere and maintain for 10 hours.
-
Cool the reaction to room temperature and filter to recover the Pd/C catalyst.
-
To the filtrate, add 20% concentrated hydrochloric acid dropwise to adjust the pH to 3, which will cause a white precipitate to form.
-
Heat the mixture to boiling under a nitrogen atmosphere and reflux for 4 hours.
-
Cool the mixture to room temperature, then further cool to -5 °C for 5 hours.
-
Filter the precipitate and wash the filter cake four times with deionized cold water.
-
Dry the product at 120 °C, then heat to 200 °C for 4 hours for dehydration to yield the final 3,3',4,4'-biphenyltetracarboxylic dianhydride product.
Synthesis of 2,3,3',4'-Biphenyltetracarboxylic Dianhydride (a-BPDA)
This protocol outlines the synthesis of a-BPDA via dehalogenative coupling.[9]
Materials:
-
Dimethyl 4-chlorophthalate (4-DMCP)
-
Dimethyl 3-chlorophthalate (3-DMCP)
-
(Ph₃P)₂NiCl₂ catalyst
-
Acetic anhydride
Procedure:
-
Perform a dehalogenative coupling of dimethyl 4-chlorophthalate and dimethyl 3-chlorophthalate catalyzed by (Ph₃P)₂NiCl₂ to form the tetra-ester.
-
Hydrolyze the resulting tetra-ester to form 2,3,3',4'-biphenyltetracarboxylic acid.
-
To 116 g of the 2,3,3',4'-biphenyltetracarboxylic acid, add 400 ml of acetic anhydride.
-
Heat the mixture under reflux for 4 hours.[11]
-
Cool the mixture and allow it to stand for crystallization.
-
Filter the crystals to obtain 2,3,3',4'-biphenyltetracarboxylic dianhydride.
General Protocol for Polyimide Film Synthesis from BPDA
This protocol describes the common two-step method for preparing polyimide films from BPDA and an aromatic diamine.[10][12]
Materials:
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
Aromatic diamine (e.g., p-phenylenediamine (p-PDA) or 4,4'-oxydianiline (ODA))
-
N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) as a solvent
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve the aromatic diamine in the solvent.
-
Gradually add an equimolar amount of BPDA to the solution while stirring.
-
Continue stirring at a low temperature for approximately 5 hours to form a viscous poly(amic acid) (PAA) solution.[10]
-
-
Imidization:
-
Coat the PAA solution onto a glass plate.
-
Perform a thermal imidization by heating the coated plate in a furnace. A typical heating program is from room temperature to 300 °C in stages (e.g., hold at 100 °C, 200 °C, and 300 °C for 1 hour each).[12] This process converts the poly(amic acid) to polyimide.
-
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of s-BPDA and the general two-step polyimide synthesis.
References
- 1. High-yield green and safe synthesis method of 3, 3', 4, 4'-biphenyltetracarboxylic dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 2. BPDA - Wikipedia [en.wikipedia.org]
- 3. 3,3 ,4,4 -Biphenyltetracarboxylic dianhydride 97 2420-87-3 [sigmaaldrich.com]
- 4. Three Preparation Methods to Make BPDA_Haili Evergreen New Materials|Electronic Chemicals|BPDA [chinahlchem.com]
- 5. ossila.com [ossila.com]
- 6. CN119798196A - Synthesis method of 2,3,3',4'-biphenyltetracarboxylic dianhydride - Google Patents [patents.google.com]
- 7. CN110563678A - Preparation method of 3,3',4,4' -biphenyl tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 11. prepchem.com [prepchem.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
